P505-15
P505-15
PRT062607 Hcl is a novel, highly selective, and orally bioavailable small molecule SYK inhibitor (IC(50) = 1 nM) with anti-SYK activity that is at least 80-fold greater than its affinity for other kinases.IC50 Value: 1 nM [1]Target: SYKin vitro: P505-15 successfully inhibited SYK-mediated B-cell receptor signaling and decreased cell viability in NHL and CLL [1]. PRT318 and P505-15 effectively antagonize CLL cell survival after BCR triggering and in nurse-like cell-co-cultures. Moreover, they inhibit BCR-dependent secretion of the chemokines CCL3 and CCL4 by CLL cells, and leukemia cell migration toward the tissue homing chemokines CXCL12, CXCL13, and beneath stromal cells [2].in vivo: Oral dosing in mice prevented BCR-mediated splenomegaly and significantly inhibited NHL tumor growth in a xenograft model. In addition, combination treatment of primary CLL cells with P505-15 plus fludarabine produced synergistic enhancement of activity at nanomolar concentrations [1].Clinical trial: N/A
Brand Name:
Vulcanchem
CAS No.:
1370261-97-4
VCID:
VC0002708
InChI:
InChI=1S/C19H23N9O.ClH/c20-15-6-1-2-7-16(15)26-19-22-11-14(17(21)29)18(27-19)25-12-4-3-5-13(10-12)28-23-8-9-24-28;/h3-5,8-11,15-16H,1-2,6-7,20H2,(H2,21,29)(H2,22,25,26,27);1H/t15-,16+;/m0./s1
SMILES:
C1CCC(C(C1)N)NC2=NC=C(C(=N2)NC3=CC(=CC=C3)N4N=CC=N4)C(=O)N.Cl
Molecular Formula:
C19H24ClN9O
Molecular Weight:
429.913
P505-15
CAS No.: 1370261-97-4
Inhibitors
VCID: VC0002708
Molecular Formula: C19H24ClN9O
Molecular Weight: 429.913
CAS No. | 1370261-97-4 |
---|---|
Product Name | P505-15 |
Molecular Formula | C19H24ClN9O |
Molecular Weight | 429.913 |
IUPAC Name | 2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide;hydrochloride |
Standard InChI | InChI=1S/C19H23N9O.ClH/c20-15-6-1-2-7-16(15)26-19-22-11-14(17(21)29)18(27-19)25-12-4-3-5-13(10-12)28-23-8-9-24-28;/h3-5,8-11,15-16H,1-2,6-7,20H2,(H2,21,29)(H2,22,25,26,27);1H/t15-,16+;/m0./s1 |
Standard InChIKey | RMNLLPXCNDZJMJ-IDVLALEDSA-N |
SMILES | C1CCC(C(C1)N)NC2=NC=C(C(=N2)NC3=CC(=CC=C3)N4N=CC=N4)C(=O)N.Cl |
Description | PRT062607 Hcl is a novel, highly selective, and orally bioavailable small molecule SYK inhibitor (IC(50) = 1 nM) with anti-SYK activity that is at least 80-fold greater than its affinity for other kinases.IC50 Value: 1 nM [1]Target: SYKin vitro: P505-15 successfully inhibited SYK-mediated B-cell receptor signaling and decreased cell viability in NHL and CLL [1]. PRT318 and P505-15 effectively antagonize CLL cell survival after BCR triggering and in nurse-like cell-co-cultures. Moreover, they inhibit BCR-dependent secretion of the chemokines CCL3 and CCL4 by CLL cells, and leukemia cell migration toward the tissue homing chemokines CXCL12, CXCL13, and beneath stromal cells [2].in vivo: Oral dosing in mice prevented BCR-mediated splenomegaly and significantly inhibited NHL tumor growth in a xenograft model. In addition, combination treatment of primary CLL cells with P505-15 plus fludarabine produced synergistic enhancement of activity at nanomolar concentrations [1].Clinical trial: N/A |
Synonyms | 4-((3-(2H-1,2,3-triazol-2-yl)phenyl)amino)-2-(((1R,2R)-2-aminocyclohexyl)amino)pyrimidine-5-carboxamide hydrochloride |
Reference | [1]. Spurgeon SE, Coffey G, Fletcher LB, The selective SYK inhibitor P505-15 (PRT062607) inhibits B cell signaling and function in vitro and in vivo and augments the activity of fludarabine in chronic lymphocytic leukemia. J Pharmacol Exp Ther. 2013 Feb;344(2):378-87. [2]. Hoellenriegel J, Coffey GP, Sinha U, Selective, novel spleen tyrosine kinase (Syk) inhibitors suppress chronic lymphocytic leukemia B-cell activation and migration. Leukemia. 2012 Jul;26(7):1576-83. |
PubChem Compound | 56948527 |
Last Modified | Nov 11 2021 |
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